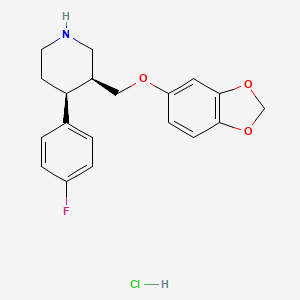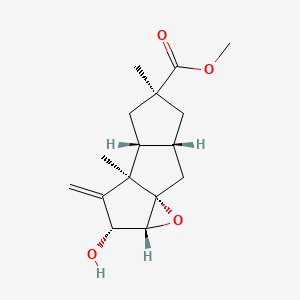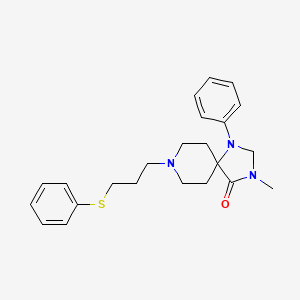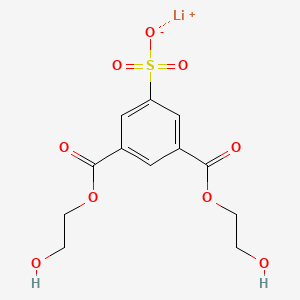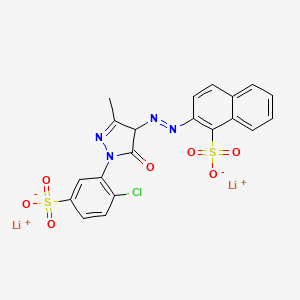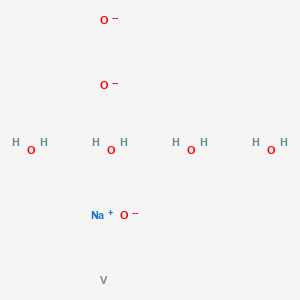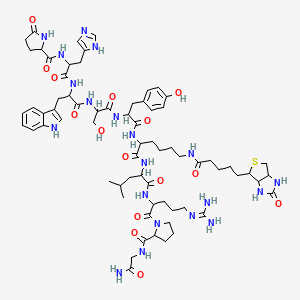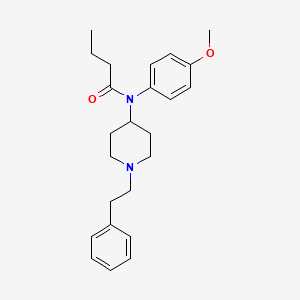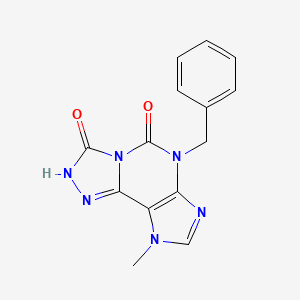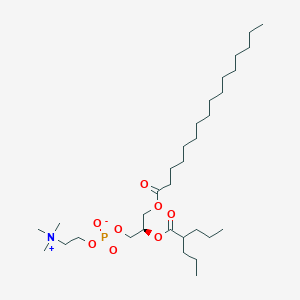
3Fgd5kpj8G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine, also known by its identifier 3Fgd5kpj8G, is a synthetic phospholipid derivative. This compound is characterized by its molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a conjugate of valproic acid and phosphatidylcholine, designed to combine the properties of both molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-valproyl-sn-glycero-3-phosphocholine involves the esterification of valproic acid with 1-palmitoyl-sn-glycero-3-phosphocholine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves high-performance liquid chromatography (HPLC) to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks the ester bonds, yielding valproic acid and 1-palmitoyl-sn-glycero-3-phosphocholine.
Oxidation: The compound can be oxidized to form corresponding phospholipid peroxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of and a .
Oxidation: Requires such as or .
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
- Various phospholipid derivatives from substitution reactions .
Valproic acid: and from hydrolysis.
Phospholipid peroxides: from oxidation.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored as a potential prodrug for valproic acid, enhancing its delivery and reducing side effects.
Mecanismo De Acción
The compound exerts its effects primarily through its phospholipid moiety , which integrates into cell membranes, altering their properties and influencing membrane-associated processes. The valproic acid component is released upon hydrolysis, exerting its known effects on neurotransmitter levels and ion channel modulation . This dual action makes it a promising candidate for targeted drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to its conjugation with valproic acid, which imparts additional therapeutic properties. Unlike other phospholipids, it serves as a prodrug, releasing valproic acid upon hydrolysis, thus combining the benefits of both molecules in a single compound .
Propiedades
Número CAS |
160099-33-2 |
|---|---|
Fórmula molecular |
C32H64NO8P |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-24-31(34)38-27-30(41-32(35)29(22-8-2)23-9-3)28-40-42(36,37)39-26-25-33(4,5)6/h29-30H,7-28H2,1-6H3/t30-/m1/s1 |
Clave InChI |
RVDTYQONAYYEBB-SSEXGKCCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


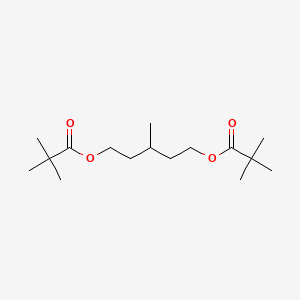
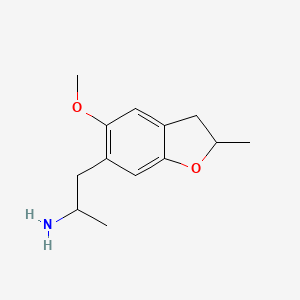
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
